molecular formula C9H17NO B13078785 1-(Dimethylamino)-4-methylhex-1-en-3-one

1-(Dimethylamino)-4-methylhex-1-en-3-one

Cat. No.: B13078785
M. Wt: 155.24 g/mol
InChI Key: VTCVLNYKYCYVQH-VOTSOKGWSA-N
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Description

1-(Dimethylamino)-4-methylhex-1-en-3-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dimethylamino)-4-methylhex-1-en-3-one can be synthesized through several methods. One common method involves the reaction of a suitable ketone with dimethylamine in the presence of a base. The reaction typically proceeds under mild conditions and can be carried out at room temperature. The use of catalysts such as N,N-dimethylformamide dimethyl acetal (DMFDMA) can enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-4-methylhex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The enamine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted enaminones.

Scientific Research Applications

1-(Dimethylamino)-4-methylhex-1-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-4-methylhex-1-en-3-one involves its interaction with various molecular targets. The enamine group can participate in nucleophilic addition reactions, while the ketone group can undergo electrophilic addition. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(Dimethylamino)-4-methylhex-1-en-3-one can be compared with other enaminones and related compounds:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis and a promising candidate for further scientific exploration.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(E)-1-(dimethylamino)-4-methylhex-1-en-3-one

InChI

InChI=1S/C9H17NO/c1-5-8(2)9(11)6-7-10(3)4/h6-8H,5H2,1-4H3/b7-6+

InChI Key

VTCVLNYKYCYVQH-VOTSOKGWSA-N

Isomeric SMILES

CCC(C)C(=O)/C=C/N(C)C

Canonical SMILES

CCC(C)C(=O)C=CN(C)C

Origin of Product

United States

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